molecular formula C26H28N4O4S2 B11367100 N-(2,4-dimethylphenyl)-2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}pyrimidine-4-carboxamide

N-(2,4-dimethylphenyl)-2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}pyrimidine-4-carboxamide

Cat. No.: B11367100
M. Wt: 524.7 g/mol
InChI Key: DQSQZJTXWAWXCQ-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Functional groups such as the ethanesulfonyl, furan-2-yl, and 3-methylthiophen-2-yl groups are introduced through substitution reactions.

    Final Coupling: The final step often involves coupling reactions to attach the various substituents to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other reducible functional groups.

    Substitution: The aromatic rings and pyrimidine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-2-(METHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
  • N-(2,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-ETHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The unique combination of functional groups in N-(2,4-DIMETHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(3-METHYLTHIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE may confer distinct chemical properties and biological activities compared to similar compounds. This uniqueness can be leveraged in designing new molecules with specific desired properties.

Properties

Molecular Formula

C26H28N4O4S2

Molecular Weight

524.7 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-ethylsulfonyl-5-[furan-2-ylmethyl-[(3-methylthiophen-2-yl)methyl]amino]pyrimidine-4-carboxamide

InChI

InChI=1S/C26H28N4O4S2/c1-5-36(32,33)26-27-14-22(24(29-26)25(31)28-21-9-8-17(2)13-19(21)4)30(15-20-7-6-11-34-20)16-23-18(3)10-12-35-23/h6-14H,5,15-16H2,1-4H3,(H,28,31)

InChI Key

DQSQZJTXWAWXCQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C=C(C=C2)C)C)N(CC3=CC=CO3)CC4=C(C=CS4)C

Origin of Product

United States

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